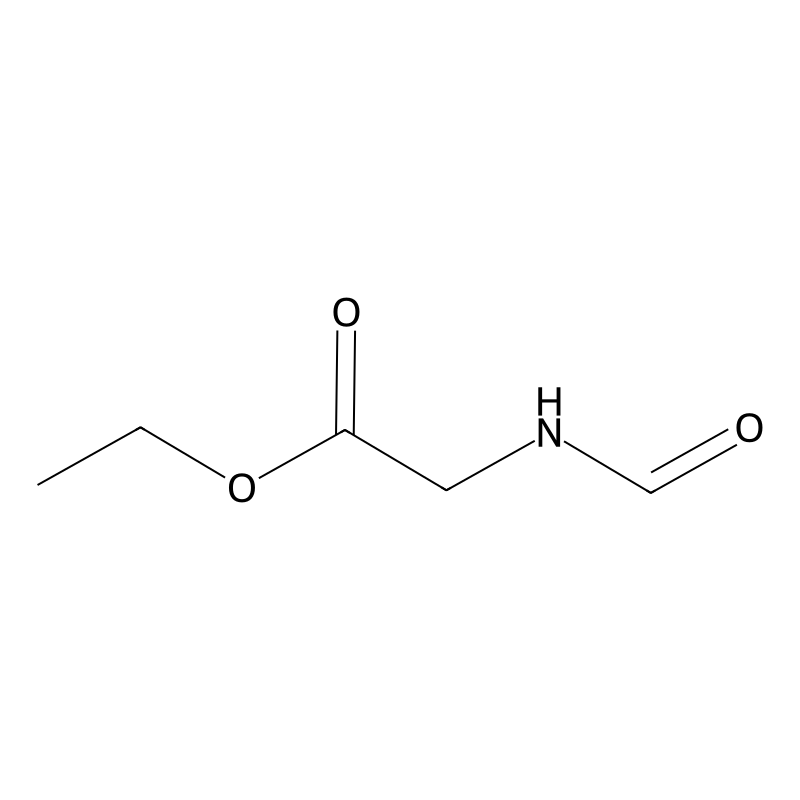

N-Formylglycine ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

- N-FGE acts as a formylating agent, introducing a formyl group (HCO) into other molecules. This property is valuable in the synthesis of specific organic compounds, particularly those containing an aminomethylene group (CH2=N-). For instance, research has utilized N-FGE in the preparation of ethyl isocyanoacetate, a key intermediate in the synthesis of various heterocyclic compounds [].

Biological Studies

N-Formylglycine ethyl ester is a chemical compound with the molecular formula CHN\O and a CAS number of 3154-51-6. It is an N-formyl derivative of glycine ethyl ester, characterized by the presence of a formyl group (-CHO) attached to the nitrogen of the glycine structure. This compound is often utilized in peptide synthesis and as an intermediate in organic chemistry due to its reactivity and ability to participate in various chemical transformations .

- Formylation Reactions: It can be synthesized through the reaction of glycine ethyl ester hydrochloride with ammonium formate in dry acetonitrile. This method yields high purity and good yields, typically around 91% .

- Dehydration: The compound can also be dehydrated to yield isocyano derivatives, which are useful as glycine equivalents in further synthetic applications .

- Condensation Reactions: As an amino acid derivative, it can participate in condensation reactions to form peptides or other complex molecules.

Although specific biological activity data for N-Formylglycine ethyl ester is limited, compounds with similar structures often exhibit biological properties. For example, N-formyl amino acids are known to play roles in peptide synthesis and can influence biological pathways involving protein synthesis and enzyme function. The formyl group may also affect the compound's interaction with biological receptors, potentially impacting its pharmacological profile.

The synthesis of N-Formylglycine ethyl ester can be achieved through various methods:

- Using Ammonium Formate:

- Alternative Formylating Agents:

N-Formylglycine ethyl ester finds applications in several areas:

- Peptide Synthesis: It serves as a building block for synthesizing peptides and other bioactive molecules.

- Organic Synthesis: The compound is used as an intermediate in various organic reactions, facilitating the formation of more complex structures.

- Research: It is employed in studies related to amino acid derivatives and their properties.

Several compounds share structural similarities with N-Formylglycine ethyl ester. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Glycine ethyl ester | Amino acid derivative | Basic structure without formyl group |

| N-Acetylglycine | Acetylated amino acid | Acetyl group influences solubility and reactivity |

| N-Methylglycine | Methylated amino acid | Methyl group affects steric hindrance |

| N-Formylnorleucine | Formyl derivative of norleucine | Larger side chain may affect biological activity |

N-Formylglycine ethyl ester is unique due to its specific formylation at the nitrogen atom, which can significantly alter its reactivity compared to other amino acid derivatives. This structural modification allows for diverse applications in organic synthesis and biochemistry that may not be achievable with simpler compounds like glycine ethyl ester.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable